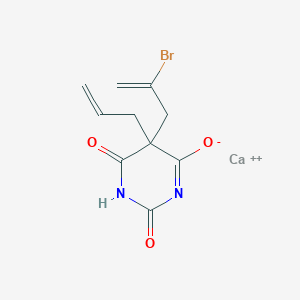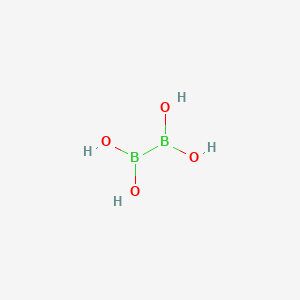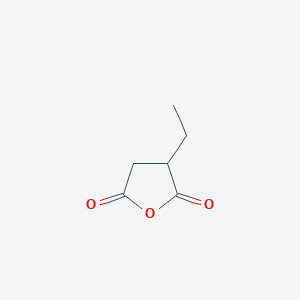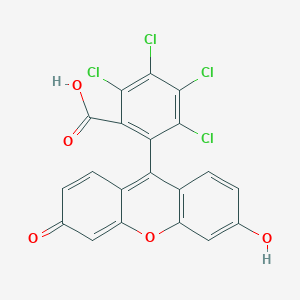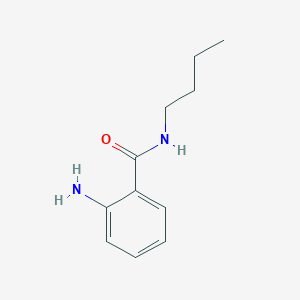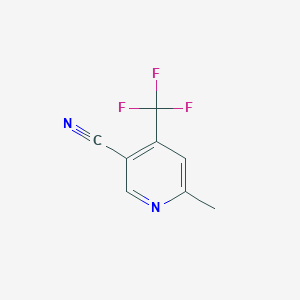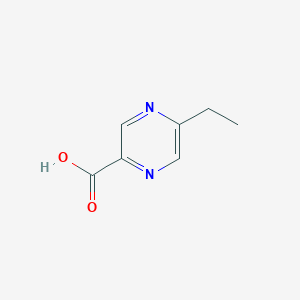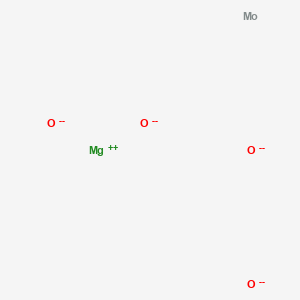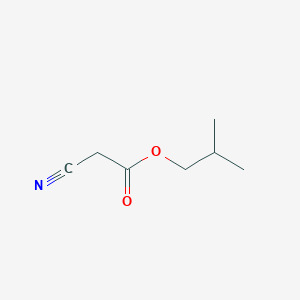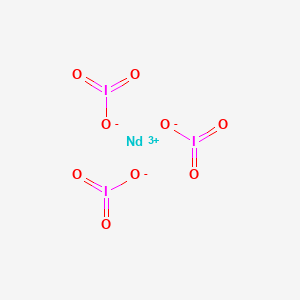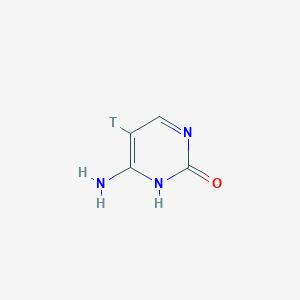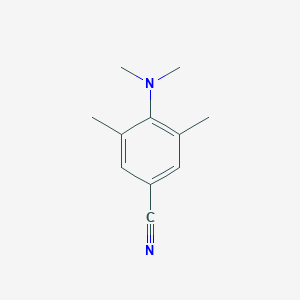
N,N,2,6-Tetramethyl-4-cyanoaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,2,6-Tetramethyl-4-cyanoaniline (TMA) is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. TMA belongs to the family of cyanoanilines, which are widely used as intermediates in the synthesis of various organic compounds. TMA has been extensively studied for its ability to act as a radical scavenger and its potential use as an antioxidant in various industrial applications.
Wirkmechanismus
N,N,2,6-Tetramethyl-4-cyanoaniline acts as a radical scavenger by donating hydrogen atoms to free radicals, thereby neutralizing their reactivity. N,N,2,6-Tetramethyl-4-cyanoaniline has also been reported to inhibit lipid peroxidation, which is a major cause of cellular damage. The exact mechanism of action of N,N,2,6-Tetramethyl-4-cyanoaniline in the treatment of various diseases is not fully understood and requires further research.
Biochemische Und Physiologische Effekte
N,N,2,6-Tetramethyl-4-cyanoaniline has been reported to have various biochemical and physiological effects, including the ability to reduce oxidative stress, inflammation, and cellular damage. N,N,2,6-Tetramethyl-4-cyanoaniline has also been reported to enhance the immune system and improve cognitive function. However, the exact biochemical and physiological effects of N,N,2,6-Tetramethyl-4-cyanoaniline require further research.
Vorteile Und Einschränkungen Für Laborexperimente
N,N,2,6-Tetramethyl-4-cyanoaniline has several advantages for use in laboratory experiments, including its high purity, stability, and solubility in various solvents. However, N,N,2,6-Tetramethyl-4-cyanoaniline also has some limitations, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for the research on N,N,2,6-Tetramethyl-4-cyanoaniline, including the development of new synthesis methods, the investigation of its potential use as a therapeutic agent in the treatment of various diseases, and the exploration of its potential applications in material science and agriculture. Further research is also needed to fully understand the biochemical and physiological effects of N,N,2,6-Tetramethyl-4-cyanoaniline and its mechanism of action.
Synthesemethoden
N,N,2,6-Tetramethyl-4-cyanoaniline can be synthesized through various methods, including the reaction of 4-cyanobenzenediazonium tetrafluoroborate with tetramethylammonium chloride. Another method involves the reaction of 4-cyanobenzenediazonium tetrafluoroborate with tetramethylammonium hydroxide. Both methods have been reported to yield high purity N,N,2,6-Tetramethyl-4-cyanoaniline.
Wissenschaftliche Forschungsanwendungen
N,N,2,6-Tetramethyl-4-cyanoaniline has been extensively studied for its potential applications in various fields, including material science, medicine, and agriculture. N,N,2,6-Tetramethyl-4-cyanoaniline has been reported to possess strong antioxidant properties and has been used as a radical scavenger in various industrial applications. N,N,2,6-Tetramethyl-4-cyanoaniline has also been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
13012-16-3 |
|---|---|
Produktname |
N,N,2,6-Tetramethyl-4-cyanoaniline |
Molekularformel |
C11H14N2 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
4-(dimethylamino)-3,5-dimethylbenzonitrile |
InChI |
InChI=1S/C11H14N2/c1-8-5-10(7-12)6-9(2)11(8)13(3)4/h5-6H,1-4H3 |
InChI-Schlüssel |
BXCDZVXGIFBDST-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1N(C)C)C)C#N |
Kanonische SMILES |
CC1=CC(=CC(=C1N(C)C)C)C#N |
Andere CAS-Nummern |
13012-16-3 |
Synonyme |
4-dimethylamino-3,5-dimethyl-benzonitrile |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Bromobicyclo[2.2.1]heptane](/img/structure/B82479.png)

